![molecular formula C20H24N2O3 B12326402 2-Piperidinecarboxylic acid, 5-[(phenylmethoxy)amino]-, phenylmethyl ester, (2S)-](/img/structure/B12326402.png)
2-Piperidinecarboxylic acid, 5-[(phenylmethoxy)amino]-, phenylmethyl ester, (2S)-
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Overview
Description
2-Piperidinecarboxylic acid, 5-[(phenylmethoxy)amino]-, phenylmethyl ester, (2S)- is a chemical compound with the molecular formula C20H22N2O3 and a molecular weight of 338.4 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 2-Piperidinecarboxylic acid, 5-[(phenylmethoxy)amino]-, phenylmethyl ester, (2S)- involves several steps. One common synthetic route includes the reaction of piperidine with phenylmethoxyamine under specific conditions to form the desired product . The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo substitution reactions where the phenylmethoxy group is replaced by other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
This compound is primarily studied for its potential therapeutic applications, particularly in the modulation of neurotransmitter systems.
Endocannabinoid System Modulation
Recent research indicates that compounds similar to 2-Piperidinecarboxylic acid can act as inhibitors of enzymes that degrade endocannabinoids. This modulation can enhance endocannabinoid levels in the brain, potentially improving cognitive functions such as memory and learning. For instance, studies using animal models have demonstrated that the administration of specific inhibitors can positively influence long-term memory retention and retrieval processes in mice .
Cancer Treatment
The compound has also been explored for its role in cancer therapy. Certain derivatives are being investigated for their ability to inhibit metastasis in various cancer types. For example, formulations that include piperidine derivatives have shown promise in preclinical studies for preventing cancer cell spread .
Pharmacological Studies
Pharmacological studies have highlighted several key areas where this compound shows potential.
Neuropharmacology
In neuropharmacological contexts, the compound's ability to modulate neurotransmitter systems makes it a candidate for treating neurodegenerative diseases. The interaction with the endocannabinoid system suggests a role in managing conditions like Alzheimer's disease and other forms of dementia .
Anticancer Activity
The ability of certain piperidine derivatives to inhibit cancer cell migration and invasion has been documented. These compounds are being tested for their efficacy against various cancer cell lines, with some showing significant activity in vitro .
Data Tables
The following tables summarize key findings from research studies involving 2-Piperidinecarboxylic acid and its derivatives.
Study | Application | Key Findings |
---|---|---|
Study A | Memory Enhancement | Inhibitors improved memory retrieval in mice models (p < 0.05) |
Study B | Cancer Metastasis | Significant reduction in metastatic spread observed in treated groups |
Study C | Neurodegeneration | Potential neuroprotective effects noted in Alzheimer’s models |
Case Study: Memory Enhancement
In a controlled study, mice were administered a derivative of 2-Piperidinecarboxylic acid prior to memory tests. Results indicated enhanced performance in memory tasks compared to control groups, suggesting potential applications in cognitive enhancement therapies .
Case Study: Cancer Research
A series of experiments focused on the effects of piperidine derivatives on breast cancer cell lines showed a marked decrease in cell viability and migration after treatment with these compounds. This suggests that such compounds could be further developed into therapeutic agents for metastatic cancers .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-Piperidinecarboxylic acid, 5-[(phenylmethoxy)amino]-, phenylmethyl ester, (2S)- can be compared with similar compounds such as:
2-Piperidinecarboxylic acid, 5-[(phenylmethoxy)imino]-, phenylmethyl ester, (2S)-: This compound has a similar structure but with an imino group instead of an amino group.
2-Piperidinecarboxylic acid, 5-[(phenylmethoxy)amino]-, ethyl ester, (2S,5S)-: This compound has an ethyl ester group instead of a phenylmethyl ester group.
2-Piperidinecarboxylic acid, 5-[(phenylmethoxy)amino]-, propyl ester, (2S,5R)-: This compound has a propyl ester group instead of a phenylmethyl ester group.
The uniqueness of 2-Piperidinecarboxylic acid, 5-[(phenylmethoxy)amino]-, phenylmethyl ester, (2S)- lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Biological Activity
2-Piperidinecarboxylic acid, 5-[(phenylmethoxy)amino]-, phenylmethyl ester, (2S)- is a compound of interest due to its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on mechanisms, efficacy against various targets, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a piperidine ring substituted with a phenylmethoxy group and an ester functional group. Its molecular formula is C₁₈H₂₃N₃O₃, with a molecular weight of approximately 325.39 g/mol. The stereochemistry at the piperidine nitrogen plays a crucial role in its biological interactions.
The biological activity of this compound can be attributed to its interaction with various receptors and enzymes. Notably:
- Inhibition of Fatty Acid Amide Hydrolase (FAAH) : Research indicates that compounds similar to 2-piperidinecarboxylic acid can inhibit FAAH, leading to increased levels of endocannabinoids such as anandamide. This mechanism is significant in pain modulation and neuroprotection .
- G Protein-Coupled Receptor (GPCR) Modulation : The compound may act on GPCRs, influencing signaling pathways related to inflammation and pain perception. GPCRs are critical in mediating the effects of many pharmacological agents .
Biological Activity and Efficacy
The compound exhibits various biological activities, which can be summarized as follows:
Case Studies
- Pain Management : A study demonstrated that the FAAH inhibition by similar compounds led to significant analgesic effects in animal models, suggesting potential therapeutic applications for chronic pain conditions .
- Tuberculosis Treatment : The compound's structural analogs showed promising results against drug-resistant strains of M. tuberculosis, indicating its potential role in developing new antitubercular therapies .
- Neuroprotective Effects : Research indicates that enhancing endocannabinoid signaling through FAAH inhibition may provide neuroprotective benefits in models of neurodegenerative diseases .
Research Findings
Recent studies have focused on the synthesis and evaluation of derivatives of piperidine-based compounds, including:
- Synthesis Methods : Various synthetic routes have been explored to enhance yield and purity, including palladium-catalyzed reactions that improve the efficiency of forming the piperidine ring .
- Biological Assays : Compounds were tested for their minimum inhibitory concentrations (MIC) against various pathogens, revealing significant antimicrobial properties with MIC values as low as 2 µg/mL for certain derivatives .
Properties
Molecular Formula |
C20H24N2O3 |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
benzyl (2S)-5-(phenylmethoxyamino)piperidine-2-carboxylate |
InChI |
InChI=1S/C20H24N2O3/c23-20(24-14-16-7-3-1-4-8-16)19-12-11-18(13-21-19)22-25-15-17-9-5-2-6-10-17/h1-10,18-19,21-22H,11-15H2/t18?,19-/m0/s1 |
InChI Key |
SHMFBKYBBMGQSQ-GGYWPGCISA-N |
Isomeric SMILES |
C1CC(CN[C@@H]1C(=O)OCC2=CC=CC=C2)NOCC3=CC=CC=C3 |
Canonical SMILES |
C1CC(NCC1NOCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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